molecular formula C10H20O2 B14182028 4-Methyl-2-(2-methylpropyl)oxan-2-ol CAS No. 917595-05-2

4-Methyl-2-(2-methylpropyl)oxan-2-ol

Cat. No.: B14182028
CAS No.: 917595-05-2
M. Wt: 172.26 g/mol
InChI Key: BRIHHCGXSYHNSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol involves the reaction of 2-methylpropyl alcohol with 4-methyl-2-oxanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropyl)oxan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2-(2-methylpropyl)oxan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropyl)oxan-2-ol involves its interaction with olfactory receptors, leading to the perception of a floral scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2-methylpropyl)oxan-2-ol stands out due to its stability and non-allergenic properties, making it a preferred choice in the fragrance industry over other similar compounds .

Properties

CAS No.

917595-05-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)oxan-2-ol

InChI

InChI=1S/C10H20O2/c1-8(2)6-10(11)7-9(3)4-5-12-10/h8-9,11H,4-7H2,1-3H3

InChI Key

BRIHHCGXSYHNSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)(CC(C)C)O

Origin of Product

United States

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